![molecular formula C13H23ClN4O B13851994 (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a nonanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with a chloropyrimidine derivative, which undergoes nucleophilic substitution with an amine to introduce the amino group. The resulting intermediate is then coupled with a nonanol derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
科学的研究の応用
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring may also participate in π-π interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]octan-2-ol
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]decan-2-ol
- (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]dodecan-2-ol
Uniqueness
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H23ClN4O |
|---|---|
分子量 |
286.80 g/mol |
IUPAC名 |
(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)/t9-,10+/m1/s1 |
InChIキー |
SBFQZPXJGBALKB-ZJUUUORDSA-N |
異性体SMILES |
CCCCCC[C@@H]([C@@H](C)O)NC1=C(C(=NC=N1)Cl)N |
正規SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


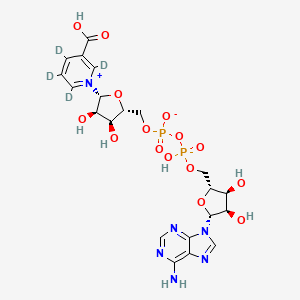
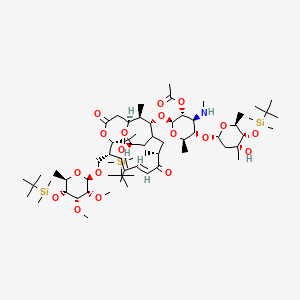
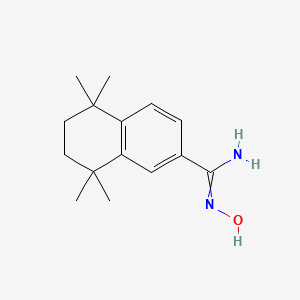

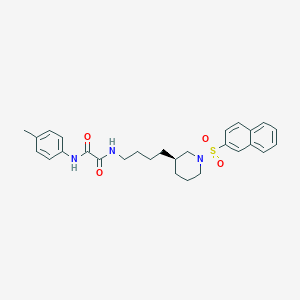
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
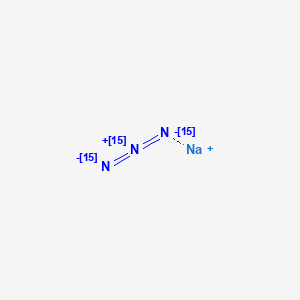
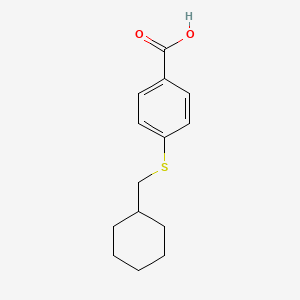
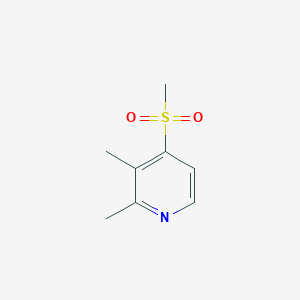
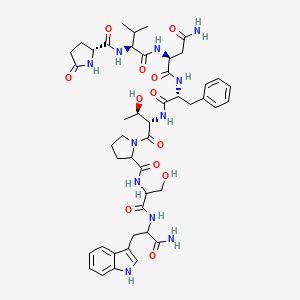
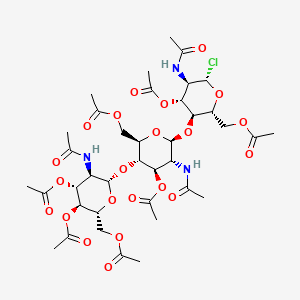
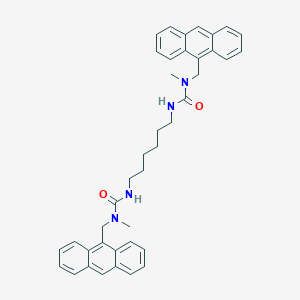

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
